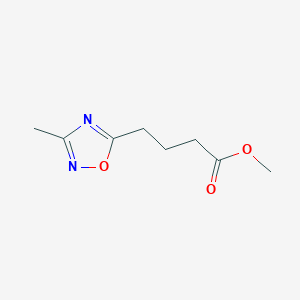

Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)butanoate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)butanoate typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One efficient method is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the oxadiazole ring without the need for protective groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)butanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the oxadiazole ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)butanoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound has potential as a bioactive molecule, with applications in drug discovery and development.

Mechanism of Action

The mechanism of action of Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)butanoate involves its interaction with molecular targets in biological systems. The oxadiazole ring can act as a pharmacophore, binding to specific enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate: This compound has a similar structure but with a benzoate group instead of a butanoate group.

5-Methyl-1,2,4-oxadiazol-3-amine: Another oxadiazole derivative with different functional groups.

Uniqueness

Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butanoate moiety may influence its solubility and reactivity compared to other oxadiazole derivatives.

Biological Activity

Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)butanoate, a compound belonging to the oxadiazole family, has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₂N₂O₃ |

| Molecular Weight | 172.19 g/mol |

| CAS Number | 1394683-18-1 |

The compound features a butanoate moiety linked to a 1,2,4-oxadiazole ring, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of amidoximes with carboxylic acids or their derivatives. A notable method includes the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide-dimethyl sulfoxide (NaOH-DMSO) medium at ambient temperature.

Biological Activity

This compound exhibits several biological activities that are primarily attributed to its oxadiazole structure. Some key findings include:

Antimicrobial Activity : Preliminary studies indicate that oxadiazole derivatives possess antimicrobial properties. This compound has shown potential against various bacterial strains .

Anticancer Properties : Research highlights the compound's ability to inhibit cancer cell proliferation. In vitro assays have demonstrated that it can induce apoptosis in certain cancer cell lines by modulating cellular signaling pathways .

Mechanism of Action : The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors within biological systems. The oxadiazole ring acts as a pharmacophore, potentially inhibiting enzyme activity or activating signaling pathways critical for cell survival and proliferation.

Case Studies

Several studies have evaluated the biological activity of this compound:

- Antimicrobial Efficacy : A study assessed the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at concentrations ranging from 50 to 200 µg/mL .

- Cancer Cell Line Studies : In a series of experiments involving human cancer cell lines (e.g., PC3 prostate cancer cells), this compound was shown to reduce cell viability by up to 70% at concentrations of 100 µM over 48 hours. The study suggested that the compound triggers apoptosis through caspase activation.

Comparative Analysis

To understand the uniqueness of this compound in relation to similar compounds, we can compare it with other oxadiazole derivatives:

| Compound Name | Activity Type | IC50 (µM) |

|---|---|---|

| This compound | Anticancer | ~100 |

| Methyl 4-(3-phenyloxadiazol)-benzoate | Antimicrobial | ~75 |

| 5-Methylthiazolyl oxadiazole derivatives | Antioxidant | ~50 |

Properties

IUPAC Name |

methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-6-9-7(13-10-6)4-3-5-8(11)12-2/h3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPGCTGVUEYGACY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CCCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.